molecular formula C16H11ClFNO4S B13359514 4-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 24892-96-4

4-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13359514
CAS No.: 24892-96-4
M. Wt: 367.8 g/mol
InChI Key: LNHBCOQQQBFIJA-ZPUQHVIOSA-N
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Description

4-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of a chlorinated nitrophenyl group, a butadiene moiety, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the 2-chloro-4-nitrophenyl precursor This precursor can be synthesized through nitration and chlorination reactions of benzene derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by the assembly of the butadiene and sulfonyl fluoride groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various oxidized forms of the original compound.

Scientific Research Applications

4-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the butadiene and sulfonyl fluoride moieties.

    4-Chloro-2-nitrophenol: Another chlorinated nitrophenol derivative with different substitution patterns.

    2,6-Dichloro-4-nitrophenol: Contains additional chlorine atoms, leading to different chemical properties.

Uniqueness

4-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butadiene moiety and sulfonyl fluoride group differentiates it from other chlorinated nitrophenol derivatives, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

24892-96-4

Molecular Formula

C16H11ClFNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

4-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H11ClFNO4S/c17-16-11-14(19(20)21)8-7-13(16)4-2-1-3-12-5-9-15(10-6-12)24(18,22)23/h1-11H/b3-1+,4-2+

InChI Key

LNHBCOQQQBFIJA-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1C=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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